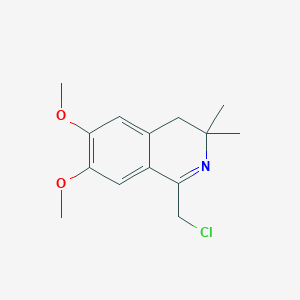![molecular formula C15H16F3NO4 B3032769 Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate CAS No. 49713-39-5](/img/structure/B3032769.png)
Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate
説明
Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate is a chemical compound with the molecular formula C15H16F3NO4 . It has a molecular weight of 331.29 g/mol .
Molecular Structure Analysis
The molecular structure of Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate is defined by its molecular formula, C15H16F3NO4 . This indicates that it contains 15 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate is a solid under normal conditions . Other physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate,” also known as “Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate,” focusing on six unique applications:
Pharmaceutical Development
Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of trifluoromethyl groups, which are known to enhance the metabolic stability and bioavailability of drugs. This compound is particularly useful in the development of anti-inflammatory, antiviral, and anticancer agents due to its ability to modulate biological activity .
Agricultural Chemistry
In agricultural chemistry, this compound is used in the synthesis of herbicides and pesticides. The trifluoromethyl group contributes to the increased potency and selectivity of these agrochemicals. Researchers have explored its potential in creating more effective and environmentally friendly pest control solutions, reducing the reliance on traditional, more harmful chemicals .
Material Science
Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate is utilized in the development of advanced materials, including polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced durability, resistance to chemicals, and improved thermal stability. These materials find applications in various industries, including automotive, aerospace, and electronics .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is used in the preparation of complex organic molecules, including heterocycles and natural product analogs. Its ability to participate in various chemical reactions, such as Michael addition and Knoevenagel condensation, makes it a valuable tool for synthetic chemists aiming to construct intricate molecular architectures.
Environmental Science
This compound is also studied for its applications in environmental science, particularly in the development of sensors and detection systems. Its chemical properties enable the creation of sensitive and selective sensors for detecting pollutants and hazardous substances in the environment. These sensors are crucial for monitoring and mitigating environmental contamination.
作用機序
The mechanism of action of Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate is not specified in the sources I found. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which would depend on the specific context in which the compound is used .
特性
IUPAC Name |
diethyl 2-[[4-(trifluoromethyl)anilino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c1-3-22-13(20)12(14(21)23-4-2)9-19-11-7-5-10(6-8-11)15(16,17)18/h5-9,19H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXDEKZGHIXHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384488 | |
| Record name | 5J-040 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
49713-39-5 | |
| Record name | 5J-040 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



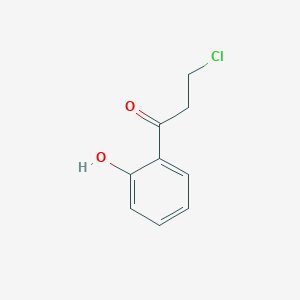

![1-[(Benzyloxy)methyl]-4-methoxybenzene](/img/structure/B3032688.png)
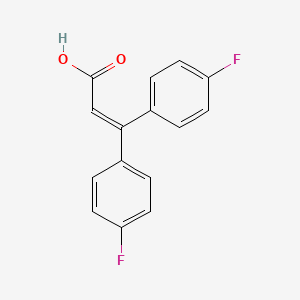
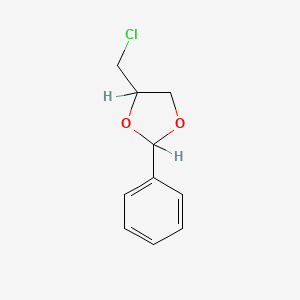
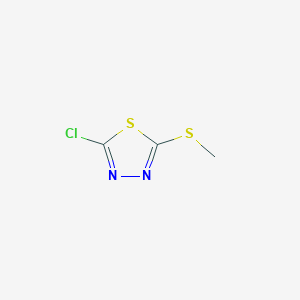
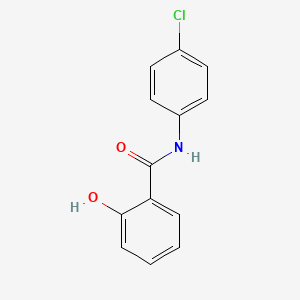
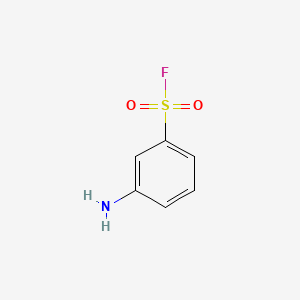

![3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one](/img/structure/B3032701.png)



